3-Chloropyrazine-2-carbonitrile
Overview
Description
3-Chloropyrazine-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazines. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The chloro and carbonitrile functional groups attached to this pyrazine ring influence its reactivity and properties, making it a valuable intermediate for various chemical syntheses.
Synthesis Analysis
The synthesis of pyrazine derivatives, including those related to 3-chloropyrazine-2-carbonitrile, has been explored in several studies. For instance, a one-pot reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile has been used to construct 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles with good to moderate yields . Although not directly synthesizing 3-chloropyrazine-2-carbonitrile, this method demonstrates the versatility of pyrazine synthesis through multicomponent reactions.
Molecular Structure Analysis
X-ray crystal structure analysis has been performed on some pyrazine derivatives, providing insights into their molecular geometry and confirming the structure of synthesized compounds . The structural analysis is crucial for understanding the reactivity and interaction of these molecules with other chemical entities.
Chemical Reactions Analysis
Pyrazine derivatives undergo various chemical reactions, which can be influenced by substituents on the pyrazine ring. For example, 3-alkoxypyrazine-2-carbonitriles can be prepared from pyrazine-2,3-dicarbonitriles by direct substitution with alcohols . Additionally, the presence of the chloro and carbonitrile groups on the pyrazine ring can lead to further functionalization through nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are often characterized by spectroscopic methods. UV-Vis spectral features of these compounds typically show absorption peaks around specific wavelengths, which are indicative of their electronic structure . The fluorescence properties of these compounds are also of interest, as they can be used for various applications, including as fluorescent probes or in material science .
Scientific Research Applications
Synthesis of Novel Compounds
Synthesis of Pyrazinamide Derivatives : Aminodehalogenation of 3-chloropyrazine-2-carboxamide yielded several 3-benzylaminopyrazine-2-carboxamides with notable in vitro activity against Mycobacterium tuberculosis (Janďourek et al., 2017).
Formation of Fused Pyrazolo[1,5-a]pyrimidines : 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, prepared from 2-[(4-chlorophenylamino)(methylthio)methylene]malononitrile, was used to synthesize various pyrazolo[1,5-a]pyrimidines with notable antibacterial, antifungal activities and cytotoxicity against breast cancer cells (Al-Adiwish et al., 2017).
Creation of Thienopyridine Derivatives : The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with various compounds afforded thienopyridine derivatives, with some demonstrating biological activity (Yassin, 2009).
Application in Organic Synthesis
Synthesis of Pyrazoloquinoline and Anilinoquinolinecarbonitrile : Palladium-catalyzed intramolecular C–N bond formation using 4-chloroquinoline-3-carbaldehyde hydrazones produced 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles, both of biological interest (Wang et al., 2015).
Development of Pyranopyrazole Derivatives : The synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles involved a cyclocondensation process in a deep eutectic solvent, offering an environmentally friendly approach (Bhosle et al., 2016).
Formation of Pyrazolo[4,3-c]quinolines : The reaction of 2,4-dichloro-quinoline-3-carbonitrile with hydrazines yielded pyrazolo[4,3-c]quinolines, demonstrating potential for anti-inflammatory activity (Mekheimer, 1994).
Photovoltaic Applications
- Use in Organic–Inorganic Photodiode Fabrication : Films of certain 4H-pyrano[3,2-c]quinoline derivatives showed promising photovoltaic properties and were applied in photodiode fabrication (Zeyada et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloropyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLFAEGTVBPHBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303404 | |
Record name | 3-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyrazine-2-carbonitrile | |
CAS RN |
55557-52-3 | |
Record name | 55557-52-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloropyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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